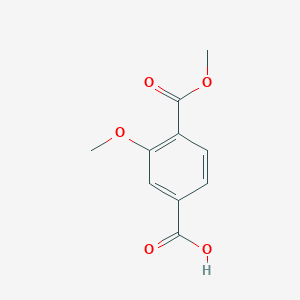

3-Methoxy-4-(methoxycarbonyl)benzoic acid

Overview

Description

3-Methoxy-4-(methoxycarbonyl)benzoic acid is a chemical compound with the CAS Number: 162046-51-7 . It has a molecular weight of 210.19 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10O5/c1-14-8-5-6 (9 (11)12)3-4-7 (8)10 (13)15-2/h3-5H,1-2H3, (H,11,12) . This provides a standardized way to encode the molecule’s structure and can be used to generate a 3D model .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is normal and it should be sealed in dry conditions .Scientific Research Applications

Luminescent Properties in Coordination Compounds

- Lanthanide Coordination Compounds: The synthesis and characterization of lanthanide coordination compounds using derivatives of benzoic acid, including a compound similar to 3-methoxy-4-(methoxycarbonyl)benzoic acid, were studied. The electron-releasing or withdrawing substituents on these compounds significantly influenced their photophysical properties, particularly in the context of Tb(3+) complexes. This research illustrates the potential of such compounds in enhancing the photoluminescence of lanthanide-based compounds (Sivakumar et al., 2010).

Crystal Structures and Packing Arrangements

- Alkoxy-Substituted Benzoic Acids: The crystalline structure and packing arrangements of various alkoxy-substituted benzoic acids, closely related to this compound, were investigated. This study provided insights into the molecular features governing the crystalline architectures of such compounds, emphasizing the importance of intermolecular interactions (Raffo et al., 2014).

Chemical Synthesis and Organic Reactions

- Selective Para Metalation: The potassium salt of a compound similar to this compound was used in a study demonstrating selective deprotonation at the para position to the carboxylate group. This study contributes to synthetic chemistry by showing efficient pathways for producing derivatives of benzoic acids (Sinha et al., 2000).

Reaction with NO3 Radicals

- Interaction with NO3 Radicals: A study on the heterogeneous reaction of a compound similar to this compound with NO3 radicals was conducted. This research is relevant for understanding the chemical behaviors of such compounds in atmospheric conditions, particularly in the context of wood smoke emissions and environmental chemistry (Liu et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s worth noting that this compound belongs to the class of organic compounds known as linear 1,3-diarylpropanoids , which are known to interact with a variety of biological targets.

Mode of Action

As a member of the linear 1,3-diarylpropanoids class of compounds , it may interact with its targets in a manner similar to other compounds in this class.

Properties

IUPAC Name |

3-methoxy-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIDVTUHEDEKMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

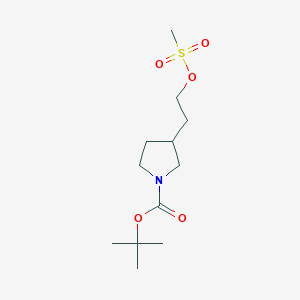

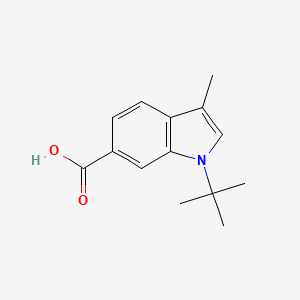

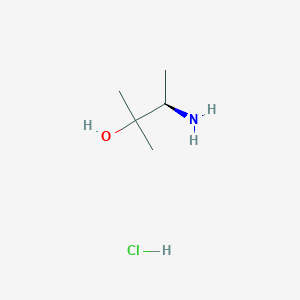

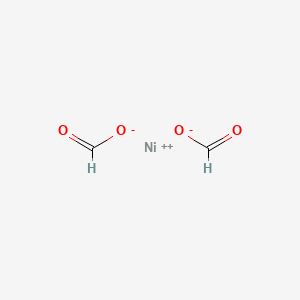

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![dialuminum;2-[[4-[ethyl-[(3-sulfonatophenyl)methyl]amino]phenyl]-[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]methyl]benzenesulfonate](/img/structure/B3367001.png)

![Imidazo[1,2-a]pyridin-6-ylmethanol hydrochloride](/img/structure/B3367033.png)